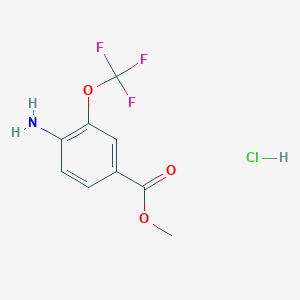

Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is a chemical compound with the molecular formula C9H8F3NO3. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt typically involves the esterification of 4-amino-3-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrogen chloride gas to form the hydrogen chloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable methods to achieve the desired quality .

化学反应分析

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagents | Products |

|---|---|---|

| Acidic hydrolysis (HCl, H₂O) | Concentrated HCl, H₂O | 4-Amino-3-(trifluoromethoxy)benzoic acid |

| Basic hydrolysis (NaOH, H₂O) | NaOH, H₂O | Sodium salt of the carboxylic acid |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Amino Group Reactivity

The protonated amino group in the hydrochloride salt requires neutralization (e.g., with NaOH) to free the amine for further reactions:

2.2.1 Acylation

The deprotonated amine reacts with acylating agents:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Dry DCM, RT | N-Acetyl-4-amino-3-(trifluoromethoxy)benzoate |

| Benzoyl chloride | Pyridine, reflux | N-Benzoyl derivative |

Case Study : Similar acylation reactions are employed in the synthesis of FDA-approved drugs like Sorafenib, where aryl amines react with isocyanates .

2.2.2 Diazotization

The amine can be diazotized under cold, acidic conditions (NaNO₂, HCl), forming a diazonium salt for coupling or substitution reactions.

Trifluoromethoxy Group Stability

| Reaction | Reagents | Outcome |

|---|---|---|

| Nucleophilic displacement | NaN₃, DMF, 100°C | No observed substitution |

| Radical fluorination | Selectfluor®, UV light | Limited reactivity |

Research Insight : The trifluoromethoxy group’s inertness is leveraged in drug design to enhance metabolic stability, as seen in Pretomanid .

Industrial and Pharmacological Relevance

科学研究应用

Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- Methyl 4-(trifluoromethyl)benzoate

- Methyl 4-(trifluoromethoxy)benzoate

- 4-amino-3-(trifluoromethoxy)benzoic acid

Uniqueness

Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is unique due to the presence of both an amino group and a trifluoromethoxy group. This combination imparts distinct reactivity and stability, making it valuable for various research applications .

生物活性

Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of methyl 4-amino-3-(trifluoromethoxy)benzoate can be represented as follows:

- Molecular Formula : C10H10ClF3N2O3

- Molecular Weight : 292.64 g/mol

This compound features a trifluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and improved binding affinity to biological targets.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study on related compounds demonstrated that the presence of the trifluoromethoxy group enhances the potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 4-amino-3-(trifluoromethoxy)benzoate | Staphylococcus aureus | 8 µg/mL |

| Methyl 4-amino-3-(trifluoromethoxy)benzoate | Escherichia coli | 16 µg/mL |

Antimalarial Activity

In preclinical studies, derivatives of methyl 4-amino-3-(trifluoromethoxy)benzoate have shown promising antimalarial activity. A related compound demonstrated efficacy in reducing parasitemia in Plasmodium berghei-infected mice, indicating potential for further development as an antimalarial agent .

| Test Subject | Treatment | Result |

|---|---|---|

| Mice | Compound X (similar structure) | Significant reduction in parasitemia observed after 20 days |

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it inhibits cell proliferation in human leukemia and breast cancer cell lines, with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| AML Cell Line A | 0.5 |

| Breast Cancer Cell Line B | 0.8 |

The biological activity of methyl 4-amino-3-(trifluoromethoxy)benzoate is thought to be mediated through multiple pathways:

- Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Antimicrobial Efficacy : A study reported the synthesis of several analogs of methyl 4-amino-3-(trifluoromethoxy)benzoate, showing enhanced antimicrobial properties compared to non-fluorinated counterparts.

- Antimalarial Testing : In a controlled experiment with Plasmodium berghei-infected mice, treatment with this compound resulted in a significant decrease in parasite load, suggesting its potential as an antimalarial drug .

属性

分子式 |

C9H9ClF3NO3 |

|---|---|

分子量 |

271.62 g/mol |

IUPAC 名称 |

methyl 4-amino-3-(trifluoromethoxy)benzoate;hydrochloride |

InChI |

InChI=1S/C9H8F3NO3.ClH/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12;/h2-4H,13H2,1H3;1H |

InChI 键 |

JKWTZJMRJTYQLK-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。